N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzyl group, a dimethoxyphenyl group, and a pyridazinyl sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced through an acylation reaction.
Benzylation: The final step involves the benzylation of the compound to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic applications.
Biological Research: The compound can be used to study the biological activity of pyridazine derivatives and their interactions with biological targets.
Chemical Research: The compound can be used as a model compound to study the reactivity and properties of pyridazine derivatives.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action would depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: This compound has a similar structure but lacks the pyridazine and sulfanyl groups.
N-benzyl-2-(3,4-dimethoxyphenyl)pyridazine: This compound has a similar structure but lacks the sulfanyl and acetamide groups.
N-benzyl-2-(3,4-dimethoxyphenyl)sulfanylacetamide: This compound has a similar structure but lacks the pyridazine group.
The uniqueness of this compound lies in its combination of the pyridazine, sulfanyl, and acetamide groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-benzyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-18-10-8-16(12-19(18)27-2)17-9-11-21(24-23-17)28-14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODLMPNDECIWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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